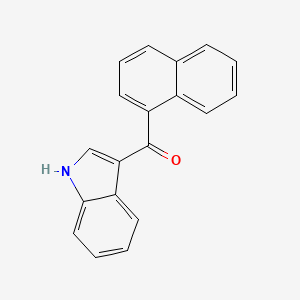

3-(1-Naphthoyl)indole

概要

説明

1’-ナフトイルインドールは、ナフトイルインドールのクラスに属する合成化合物です。インドール環にナフトイル基が結合しているのが特徴です。 この化合物は、様々な研究や法科学的用途で使用される合成カンナビノイドの合成における前駆体としての役割により、注目を集めています .

準備方法

合成経路と反応条件: 1’-ナフトイルインドールは、いくつかの方法で合成できます。一般的な方法の1つは、インドールを1-ナフトイルクロリドでアシル化する反応です。この反応は通常、アシル化プロセスを促進するためにピリジンやトリエチルアミンなどの塩基を必要とします。 この反応は、アシルクロリドの加水分解を防ぐために無水条件下で行われます .

工業的製造方法: 工業的な環境では、1’-ナフトイルインドールの合成は、高収率と高純度を確保するために、多くのステップを必要とするプロセスで行われることが多いです。最初のステップは、シュウ酸クロリドを使用して1-ナフトイル酸から1-ナフトイルクロリドを調製することです。 この中間体は次に、塩基の存在下でインドールと反応させて1’-ナフトイルインドールを生成します .

化学反応の分析

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution, particularly at the C-2 and C-5 positions, under controlled conditions.

Mechanistic Insight : The naphthoyl group directs electrophiles to the indole’s C-2 position, while steric hindrance at C-8 of the naphthoyl moiety modulates reactivity .

N-Alkylation Reactions

The indole nitrogen undergoes alkylation to produce derivatives with varied pharmacological profiles.

Optimization : Excess alkyl bromide and polar aprotic solvents (e.g., DMF) improve reaction efficiency .

Oxidation and Reduction

The ketone group and aromatic systems participate in redox transformations.

Oxidation

Reduction

| Reducing Agent | Conditions | Products | Efficiency |

|---|---|---|---|

| Phenacyl bromide, TEA | RT, CH₃CN | N-H indole derivatives | 75% yield . |

| LiAlH₄ | THF, reflux | Secondary alcohol | Low yield (<20%). |

Challenges : Direct reduction of the ketone group is hindered by steric bulk, necessitating specialized reagents .

Functional Group Interconversion

Post-synthetic modifications enable diversification of the core structure.

Fragmentation Under Mass Spectrometry

EI-MS studies reveal diagnostic fragmentation patterns:

科学的研究の応用

Scientific Research Applications

1. Biological Research

Researchers utilize 3-(1-Naphthoyl)indole to investigate the interactions between synthetic cannabinoids and biological systems. Its ability to bind to cannabinoid receptors makes it a valuable tool for studying the endocannabinoid system's role in various biological processes .

2. Medical Research

In the medical field, this compound is being explored for its potential therapeutic effects. Studies have indicated that derivatives of this compound may offer pain relief and possess anti-inflammatory properties. For instance, specific derivatives have shown high affinity for CB2 receptors, suggesting their potential use in treating conditions involving inflammation and pain .

3. Forensic Science

The compound has been identified in herbal incense mixtures and is often analyzed in forensic investigations related to synthetic cannabinoid use. Its detection in biological samples (e.g., urine and plasma) is facilitated by advanced analytical techniques such as high-resolution mass spectrometry .

Case Study 1: Development of Antibodies Against this compound Derivatives

A study developed alpaca VHH antibodies specifically targeting this compound derivatives. The antibodies were isolated using biopanning technology and demonstrated effective binding specificity through competitive enzyme-linked immunosorbent assays (c-ELISA). The median inhibitory concentrations for two specific clones were approximately and , indicating their potential utility in detecting these compounds in various samples .

Case Study 2: Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationships (SAR) of various this compound derivatives. A study synthesized several derivatives with different substituents to evaluate their affinities for CB1 and CB2 receptors. Results indicated that specific structural modifications significantly influenced receptor binding and pharmacological effects, leading to insights into the design of more selective cannabinoid ligands .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Biological Research | Study of cannabinoid interactions | Essential for understanding endocannabinoid system |

| Medical Research | Potential therapeutic effects | Pain relief and anti-inflammatory properties observed |

| Forensic Science | Detection in biological samples | Identified in herbal mixtures; analyzed via mass spectrometry |

作用機序

1’-ナフトイルインドールとその誘導体は、カンナビノイド受容体、特にCB1受容体とCB2受容体にアゴニストとして作用することで、その効果を発揮します。 これらの受容体は、痛み、気分、食欲などの様々な生理学的プロセスを調節する上で重要な役割を果たすエンドカンナビノイド系の一部です . これらの受容体に結合することで、1’-ナフトイルインドールは、自然発生するエンドカンナビノイドの効果を模倣し、神経伝達物質の放出を変化させ、神経活動を変調させます .

類似化合物との比較

1’-ナフトイルインドールは、ナフトイルインドールとして知られるより広範な化合物のクラスに属しています。類似の化合物には、以下のようなものがあります。

JWH-018: この化合物は、構造的に1’-ナフトイルインドールと類似しており、CB1受容体とCB2受容体で完全アゴニストとして作用します.

JWH-073: 構造と作用機序が類似した別の合成カンナビノイド.

AM-2201: 1’-ナフトイルインドールと構造が類似している強力な合成カンナビノイド.

独自性: 1’-ナフトイルインドールは、インドール環における特定の置換パターンが、カンナビノイド受容体に対する結合親和性と選択性を影響を与えるために、独自です。 これは、合成カンナビノイドの構造活性相関を研究するための貴重な化合物となっています .

生物活性

3-(1-Naphthoyl)indole is a compound of significant interest in pharmacology due to its interaction with cannabinoid receptors and its potential therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound derivatives are synthesized through various methods, including alkylation of 3-acylindoles. The presence of the naphthoyl group at the C-3 position of the indole nucleus is crucial for enhancing biological activity. Modifications at the C-4 and C-8 positions of the naphthoyl moiety have been shown to affect receptor affinity and in vivo efficacy significantly .

Biological Activity

Cannabinoid Receptor Interaction:

this compound derivatives exhibit high affinity for cannabinoid receptors CB1 and CB2. The structure-activity relationship studies indicate that substituents on the naphthoyl group influence the binding affinity and selectivity towards these receptors. For instance, compounds such as JWH-018 and JWH-073 have been identified as potent agonists with enhanced efficacy compared to Δ9-THC, a well-known psychoactive component of cannabis .

Antinociceptive Properties:

Research has demonstrated that certain this compound derivatives possess antinociceptive properties, making them potential candidates for pain management therapies. For example, JWH-073 was shown to exhibit significant antinociceptive effects in animal models, correlating with its binding affinity to cannabinoid receptors .

Inhibition Studies:

A study involving the development of alpaca VHH antibodies against this compound derivatives revealed median inhibitory concentrations (IC50) in the low micromolar range, indicating strong binding specificity for these compounds. This suggests potential applications in drug detection and therapeutic monitoring .

Case Studies

Case Study 1: Antinociceptive Activity

A behavioral study assessed the antinociceptive effects of JWH-073 in mice. The results indicated that this compound significantly reduced pain responses compared to control groups, supporting its potential as a therapeutic agent for pain relief .

Case Study 2: Binding Affinity Analysis

In vitro assays evaluated the binding affinity of various this compound derivatives to CB1 and CB2 receptors. The findings highlighted that modifications at specific positions on the naphthoyl ring could enhance receptor selectivity, which is crucial for developing targeted cannabinoid therapies .

Data Table: Structure-Activity Relationships

| Compound | CB1 Affinity (Ki, nM) | CB2 Affinity (Ki, nM) | Antinociceptive Activity |

|---|---|---|---|

| JWH-018 | 0.9 | 2.5 | Significant |

| JWH-073 | 0.5 | 1.0 | High |

| JWH-423 | 1.2 | 0.8 | Moderate |

| JWH-422 | 3.0 | 4.0 | Low |

特性

IUPAC Name |

1H-indol-3-yl(naphthalen-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c21-19(17-12-20-18-11-4-3-9-15(17)18)16-10-5-7-13-6-1-2-8-14(13)16/h1-12,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXQGVQLBPQVOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438655 | |

| Record name | 3-(1-Naphthoyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109555-87-5 | |

| Record name | 3-Naphthoylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109555875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-Naphthoyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NAPHTHOYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56CC3I2OAK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of 3-(1-Naphthoyl)indole derivatives?

A: this compound derivatives primarily interact with cannabinoid receptors, specifically CB1 and CB2 receptors. [, , , , , , ] These receptors are G protein-coupled receptors involved in various physiological processes, including mood, memory, appetite, pain perception, and immune function.

Q2: How does the binding of this compound derivatives to cannabinoid receptors affect downstream signaling pathways?

A: Binding of these compounds to CB1 receptors, primarily found in the central nervous system, leads to the inhibition of adenylate cyclase and modulation of intracellular signaling cascades. [, , ] This can result in a variety of pharmacological effects, including hypothermia, antinociception, catalepsy, and changes in locomotor activity. [, , , ]

Q3: Do all this compound derivatives exhibit the same efficacy at cannabinoid receptors?

A: Research indicates that some derivatives, like AB-CHMINACA and AB-PINACA, display higher efficacy than other agonists, including Δ9-Tetrahydrocannabinol (Δ9-THC), in stimulating CB1 receptor–mediated guanosine 5′-O-(3-thiotriphosphate) (GTPγS) binding. [, ]

Q4: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C19H13NO, and its molecular weight is 271.31 g/mol. []

Q5: How can spectroscopic techniques be used to characterize this compound derivatives?

A: Techniques like Gas Chromatography–Mass Spectrometry (GC–MS) and Gas Chromatography–Infrared (GC–IR) spectroscopy are vital for identifying and differentiating regioisomers of this compound derivatives. These methods provide information about fragmentation patterns, molecular weight, and functional group vibrations, enabling the structural elucidation of these compounds. [, , ]

Q6: How does altering the N-alkyl side chain of this compound affect its activity at cannabinoid receptors?

A: Studies reveal that the length and structure of the N-alkyl substituent significantly impact the compound's affinity and selectivity for CB1 and CB2 receptors. For instance, while an N-alkyl chain length of four to six carbons is generally preferred for CB1 receptor activity, 1-propyl-3-(1-naphthoyl)indole exhibits selectivity for the CB2 receptor. [, , ]

Q7: What is the effect of halogenating the naphthoyl group on the pharmacological properties of this compound derivatives?

A: Introducing halogen atoms, such as fluorine or chlorine, to the naphthoyl group can significantly alter the steric and electronic properties of the molecule, ultimately influencing its binding affinity, selectivity, and metabolic stability. Research has shown that specific halogen substitutions can lead to the development of highly selective CB2 receptor agonists. [, ]

Q8: What analytical methods are commonly employed for detecting and quantifying this compound derivatives in biological samples?

A: Liquid chromatography coupled with mass spectrometry (LC-MS) is widely used for analyzing these compounds in biological matrices like urine. [] This technique allows for sensitive detection and identification of the parent compound and its metabolites.

Q9: How can monoclonal antibodies be used in the analysis of this compound derivatives?

A: Researchers have successfully developed monoclonal antibodies specific for this compound derivatives. [, , , ] These antibodies, when incorporated into assays like competitive enzyme-linked immunosorbent assay (ELISA), allow for rapid, sensitive, and comprehensive detection of these compounds, even at nanomolar concentrations. []

Q10: Do this compound derivatives possess the potential to elicit an immune response?

A: While specific information regarding the immunogenicity of this compound is limited within the provided research, the development of monoclonal antibodies targeting these compounds suggests they can act as antigens and trigger an immune response. [, , , ] Further research is necessary to fully understand the immunogenic potential and any related immunological responses associated with these compounds.

Q11: What resources are crucial for advancing research on this compound derivatives?

A: Continued research necessitates access to specialized equipment like high-resolution mass spectrometers, NMR instruments, and high-throughput screening platforms. Collaboration between chemists, pharmacologists, and toxicologists is essential for a comprehensive understanding of these compounds. Publicly available databases like SWGDRUG are invaluable for sharing analytical data and facilitating the identification of new derivatives. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。